molecular formula C12H12FN5OS B12226663 3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide

3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide

Cat. No.: B12226663
M. Wt: 293.32 g/mol
InChI Key: NPAPHYGPAWHUAS-UHFFFAOYSA-N
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Description

3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide is a complex organic compound that features a combination of fluorine, thiadiazole, azetidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the thiadiazole and azetidine rings, followed by their functionalization and coupling with the pyridine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide is unique due to its combination of fluorine, thiadiazole, azetidine, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C12H12FN5OS

Molecular Weight

293.32 g/mol

IUPAC Name

3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C12H12FN5OS/c1-7-16-17-12(20-7)18-5-8(6-18)15-11(19)9-2-3-14-4-10(9)13/h2-4,8H,5-6H2,1H3,(H,15,19)

InChI Key

NPAPHYGPAWHUAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=C(C=NC=C3)F

Origin of Product

United States

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